molecular formula C17H20N4O6 B13429629 Piperazinedione-carbonyl D-Phenylglycyl-glycine

Piperazinedione-carbonyl D-Phenylglycyl-glycine

Cat. No.: B13429629
M. Wt: 376.4 g/mol
InChI Key: ZMYFGCMGEPNTDP-CYBMUJFWSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperazinedione-carbonyl D-Phenylglycyl-glycine typically involves multiple steps, including the formation of the piperazinedione ring and the subsequent attachment of the carbonyl D-Phenylglycyl-glycine moiety. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize impurities. The process may also involve the use of automated reactors and continuous flow systems to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

Piperazinedione-carbonyl D-Phenylglycyl-glycine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Piperazinedione-carbonyl D-Phenylglycyl-glycine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Piperazinedione-carbonyl D-Phenylglycyl-glycine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Piperazinedione-carbonyl D-Phenylglycyl-alanine
  • Piperazinedione-carbonyl D-Phenylglycyl-valine
  • Piperazinedione-carbonyl D-Phenylglycyl-leucine

Uniqueness

Piperazinedione-carbonyl D-Phenylglycyl-glycine is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research applications, particularly in studies requiring precise reference standards .

Properties

Molecular Formula

C17H20N4O6

Molecular Weight

376.4 g/mol

IUPAC Name

2-[[(2R)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-phenylacetyl]amino]acetic acid

InChI

InChI=1S/C17H20N4O6/c1-2-20-8-9-21(16(26)15(20)25)17(27)19-13(11-6-4-3-5-7-11)14(24)18-10-12(22)23/h3-7,13H,2,8-10H2,1H3,(H,18,24)(H,19,27)(H,22,23)/t13-/m1/s1

InChI Key

ZMYFGCMGEPNTDP-CYBMUJFWSA-N

Isomeric SMILES

CCN1CCN(C(=O)C1=O)C(=O)N[C@H](C2=CC=CC=C2)C(=O)NCC(=O)O

Canonical SMILES

CCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC=CC=C2)C(=O)NCC(=O)O

Origin of Product

United States

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